(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile
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Overview
Description
(2S)-1-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetylazolidine-2-carbonitrile is a complex organic compound characterized by its unique adamantyl and azolidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetylazolidine-2-carbonitrile involves multiple steps, including the formation of the adamantyl and azolidine moieties. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetylazolidine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the adamantyl moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The azolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
Scientific Research Applications
(2S)-1-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetylazolidine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetylazolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The adamantyl moiety is known to enhance the compound’s stability and bioavailability, while the azolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantyl derivatives and azolidine-containing molecules, such as:
- 1-adamantylamine
- 2-azolidinone
- 3-hydroxyadamantane
Uniqueness
What sets (2S)-1-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetylazolidine-2-carbonitrile apart is its unique combination of the adamantyl and azolidine structures, which confer distinct chemical and biological properties. This compound’s stereochemistry and isotopic labeling further enhance its utility in research and industrial applications.
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i1+1,2+1,3+1,9+1,14+1,20+1 |
InChI Key |
SYOKIDBDQMKNDQ-MTOGTGNVSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)NCC(=O)[15N]4[13CH2][13CH2][13CH2][13C@H]4[13C]#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
Origin of Product |
United States |
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